Cas no 848869-86-3 (3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate)

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a flavonoid-derived compound featuring a morpholine carboxylate ester moiety at the 7-position and a 4-methoxyphenyl group at the 3-position. This structural configuration enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly for applications requiring targeted bioactivity. The presence of the morpholine group improves solubility and bioavailability, while the chromen-4-one core offers stability and reactivity for further functionalization. Its well-defined molecular architecture makes it suitable for research in drug discovery, particularly in the development of kinase inhibitors or anti-inflammatory agents. The compound’s purity and synthetic reproducibility are key advantages for precision-driven applications.
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate structure
848869-86-3 structure
Product Name:3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
CAS No:848869-86-3
MF:C21H19NO6
MW:381.378666162491
CID:5420068
Update Time:2025-06-08

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
    • 4-Morpholinecarboxylic acid, 3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl ester
    • Inchi: 1S/C21H19NO6/c1-25-15-4-2-14(3-5-15)18-13-27-19-12-16(6-7-17(19)20(18)23)28-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3
    • InChI Key: QWDDAJDLPVJVQX-UHFFFAOYSA-N
    • SMILES: N1(C(OC2=CC=C3C(=C2)OC=C(C2=CC=C(OC)C=C2)C3=O)=O)CCOCC1

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate Pricemore >>

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Additional information on 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Recent Advances in the Study of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS: 848869-86-3)

In recent years, the compound 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS: 848869-86-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique chromene and morpholine moieties, has demonstrated promising biological activities, particularly in the context of kinase inhibition and anti-inflammatory applications. The following sections provide a comprehensive overview of the latest research findings, methodologies, and potential therapeutic implications associated with this compound.

The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological effects of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate. Researchers have employed a combination of in vitro and in silico approaches to investigate its binding affinity and selectivity towards various kinase targets. Notably, molecular docking simulations have revealed strong interactions with the ATP-binding sites of several kinases, suggesting its potential as a multi-kinase inhibitor. These findings are supported by biochemical assays, which have confirmed the compound's ability to modulate kinase activity at nanomolar concentrations.

In addition to its kinase inhibitory properties, recent investigations have explored the anti-inflammatory potential of this compound. Preclinical studies utilizing murine models of inflammation have demonstrated significant reductions in pro-inflammatory cytokine levels following treatment with 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate. These effects are attributed to the compound's ability to suppress NF-κB signaling pathways, highlighting its potential as a novel therapeutic agent for inflammatory disorders. Further studies are underway to evaluate its efficacy in more complex disease models.

The synthetic pathways for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate have also been optimized in recent years, with a focus on improving yield and scalability. Advances in green chemistry have enabled the development of more sustainable synthesis routes, reducing the reliance on hazardous reagents and minimizing environmental impact. These improvements are critical for facilitating the compound's transition from laboratory-scale production to potential industrial applications.

Despite these promising developments, challenges remain in the clinical translation of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate. Pharmacokinetic studies have identified issues related to bioavailability and metabolic stability, which must be addressed through further structural modifications or formulation strategies. Ongoing research aims to overcome these hurdles while maintaining the compound's therapeutic efficacy.

In conclusion, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate represents a compelling candidate for further development in the pharmaceutical industry. Its dual functionality as a kinase inhibitor and anti-inflammatory agent, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a molecule of significant interest. Future research should focus on addressing pharmacokinetic limitations and expanding its therapeutic applications to other disease areas.

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